molecular formula C13H19N B1366782 N-[(1R)-1-phenylethyl]cyclopentanamine

N-[(1R)-1-phenylethyl]cyclopentanamine

Cat. No.: B1366782
M. Wt: 189.3 g/mol
InChI Key: QAWCRVLOFPHFRM-LLVKDONJSA-N
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Description

N-[(1R)-1-Phenylethyl]cyclopentanamine is a chiral amine featuring a cyclopentane ring substituted with a (1R)-configured phenylethyl group. This compound is synthesized via reductive amination, as described in studies on structurally related amines . The (1R) stereochemistry of the phenylethyl group confers distinct optical properties, making it valuable in asymmetric synthesis and molecular recognition applications. Its structural simplicity and modularity allow for systematic modifications, enabling exploration of structure-activity relationships (SAR) in pharmacological and catalytic contexts .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]cyclopentanamine

InChI

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3/t11-/m1/s1

InChI Key

QAWCRVLOFPHFRM-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CCCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Optical Activity of Enantiomers

Compound Name Configuration Optical Rotation ([α]₂₀ᴅ) Reference
This compound (9-R) R Not reported
N-[(1S)-1-Phenylethyl]cyclopentanamine (9-S) S Not reported
(1R,2R,1′S)-13 R,R,S −57°
(1S,2S,1′S)-14 S,S,S +27°

Findings :

  • Enantiomers exhibit divergent optical rotations, critical for chiral resolution and enantioselective catalysis .
  • The (1R) configuration in this compound may favor specific binding interactions in imprinted polymers or receptor targets .

Ring Size and Functional Group Comparisons

Table 3: Impact of Ring Size and Functional Groups

Compound Name Core Structure Functional Groups Key Properties Reference
This compound Cyclopentane Amine, phenyl Moderate lipophilicity
N-[(1R)-1-Phenylethyl]cyclohexanamine (11-R) Cyclohexane Amine, phenyl Increased steric bulk
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide Benzene Cyanamide, 4-Cl Enhanced electrophilicity
exo-(1R)-N-[(R)-1-phenylethyl]boranamine Boron-containing Amine, boron Unique Lewis acidity

Findings :

  • Electrophilic groups (e.g., cyanamide in ) enhance reactivity toward nucleophiles, unlike the parent amine .

Research Implications

  • Pharmacology : Substituents like azido or pyridinyl groups () may improve target selectivity in enzyme inhibitors (e.g., FtsZ or DprE1 proteins) .
  • Catalysis : The (1R) configuration in this compound could optimize ligand geometry in copper-catalyzed asymmetric reactions .
  • Material Science : Steric and electronic profiles influence molecular imprinting efficiency, as seen in cyclopentane vs. cyclohexane derivatives .

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